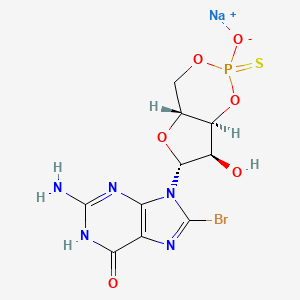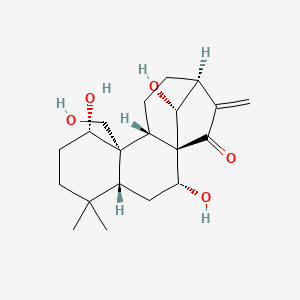
R-(+)-Mono-desmethylsibutramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R-(+)-Mono-desmethylsibutramine: is a pharmacologically active metabolite of sibutramine, a drug that was previously used as an appetite suppressant for the treatment of obesity. The compound is known for its role in inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which contributes to its effects on appetite suppression and weight loss.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of R-(+)-Mono-desmethylsibutramine typically involves the demethylation of sibutramine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or other suitable reagents under controlled conditions. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: R-(+)-Mono-desmethylsibutramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the nature of the substituent.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reference standard in analytical chemistry for the detection and quantification of sibutramine and its metabolites.
Biology: Research on the compound’s effects on neurotransmitter systems provides insights into the mechanisms of appetite regulation and mood disorders.
Medicine: The compound’s pharmacological properties make it a candidate for the development of new therapeutic agents for obesity and related metabolic disorders.
Industry: The compound is used in the development of weight management products and as a research tool in the pharmaceutical industry.
Mecanismo De Acción
R-(+)-Mono-desmethylsibutramine exerts its effects primarily by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to reduced appetite and increased energy expenditure. The compound’s molecular targets include the serotonin transporter, norepinephrine transporter, and dopamine transporter, which are key components of the neurotransmitter reuptake system.
Comparación Con Compuestos Similares
Sibutramine: The parent compound from which R-(+)-Mono-desmethylsibutramine is derived.
R-(+)-N,N-Didesmethylsibutramine: Another metabolite of sibutramine with similar pharmacological properties.
Fluoxetine: A selective serotonin reuptake inhibitor with appetite-suppressing effects.
Uniqueness: this compound is unique in its balanced inhibition of serotonin, norepinephrine, and dopamine reuptake, which contributes to its efficacy in appetite suppression and weight management. Unlike some other compounds, it does not selectively target only one neurotransmitter system, making it a versatile agent in the treatment of obesity.
Propiedades
Número CAS |
229639-54-7 |
|---|---|
Fórmula molecular |
C16H24ClN |
Peso molecular |
265.82 g/mol |
Nombre IUPAC |
(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine |
InChI |
InChI=1S/C16H24ClN/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13/h5-8,12,15,18H,4,9-11H2,1-3H3/t15-/m1/s1 |
Clave InChI |
PLXKZKLXYHLWHR-OAHLLOKOSA-N |
SMILES isomérico |
CC(C)C[C@H](C1(CCC1)C2=CC=C(C=C2)Cl)NC |
SMILES canónico |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-6-[(2,3-dichlorophenyl)methyl]-5-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B10819429.png)
![4-(5-Carboxy-2-oxopentyl)-8-[2-oxo-2-[4-(5-phenylpentoxy)phenyl]ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B10819431.png)



![4-[3-[(5-Chloro-2-methoxyanilino)methyl]-2,2-dimethylcyclopropyl]benzenesulfonamide](/img/structure/B10819447.png)


![4-(4-Carboxybutyl)-8-[2-oxo-2-[4-(6-phenylhexoxy)phenyl]ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B10819465.png)
![2-methoxy-N-[2-methoxy-5-[7-[[(2R)-4-(oxetan-3-yl)morpholin-2-yl]methoxy]-1,3-dihydro-2-benzofuran-5-yl]pyridin-3-yl]ethanesulfonamide](/img/structure/B10819471.png)
![9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one](/img/structure/B10819473.png)

